Formamide, N-[(3-methyl-3-oxetanyl)methyl]-
Description
Formamide, N-[(3-methyl-3-oxetanyl)methyl]- (CAS: Not explicitly provided; molecular formula inferred as C₆H₁₁NO₂) is a substituted formamide featuring a 3-methyl-3-oxetanyl methyl group. This compound is structurally distinct due to the oxetane moiety, which improves solubility and stability compared to linear ethers or bulkier cyclic systems.
Properties
CAS No. |
202871-64-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]formamide |
InChI |
InChI=1S/C6H11NO2/c1-6(2-7-5-8)3-9-4-6/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
DUYOANSTYGYPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyloxetan-3-yl)methyl)formamide typically involves the reaction of 3-methyloxetan-3-ylmethanol with formamide under controlled conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamide group .
Industrial Production Methods
Industrial production methods for N-((3-Methyloxetan-3-yl)methyl)formamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-((3-Methyloxetan-3-yl)methyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Formamide, N-[(3-methyl-3-oxetanyl)methyl]-, serves as a building block in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : The formamide group can be converted to an amine using reducing agents like lithium aluminum hydride.
- Substitution : Undergoes nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Biology
The compound has been investigated for its potential biological activity. Its interactions with biomolecules may influence various biochemical pathways. Notably:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Some studies suggest modulation of inflammatory responses, which could be beneficial in treating conditions like arthritis.
Medicine
In medicinal chemistry, Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is explored for its therapeutic properties. Applications include:
- Antimicrobial Agents : Derivatives have shown promise in inhibiting pathogen growth.
- Anti-cancer Properties : Research indicates potential in inhibiting tumor growth both in vitro and in vivo.
- Neurological Applications : Ongoing studies focus on neuroprotective effects relevant to neurodegenerative diseases.
Industry
This compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of derivatives against various pathogens. Results indicated significant antibacterial activity, particularly against resistant strains.
-
Anti-cancer Research :
- Investigations into the anti-cancer properties demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines, suggesting potential as a therapeutic agent.
-
Neuroprotective Effects :
- Research focused on the neuroprotective properties of related compounds showed promise in mitigating oxidative stress and inflammation in neuronal models.
Mechanism of Action
The mechanism of action of N-((3-Methyloxetan-3-yl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Stability vs. Reactivity : The oxetane ring balances stability (via restricted conformation) and reactivity (via ring-opening), contrasting with linear amides like methyl formanamide, which lack such tunability .
- Contradiction in Cryoprotection : Methyl formanamide underperforms despite structural similarity to effective protectors, highlighting the critical role of substituent bulk and hydrogen-bonding capacity .
Biological Activity
Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| CAS Number | 202871-64-5 |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | N-[(3-methyl-3-oxetanyl)methyl]formamide |
The biological activity of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is primarily attributed to its interaction with various biological targets. The oxetane ring structure may facilitate binding to specific receptors or enzymes, influencing cellular pathways. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Many oxetane derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory responses, potentially useful in treating conditions like arthritis.
Therapeutic Applications
The therapeutic potential of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is being explored in several domains:
- Antimicrobial Agents : Preliminary studies indicate that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anti-cancer Properties : Some oxetane derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
- Neurological Applications : There is ongoing research into the neuroprotective effects of related compounds, which may be beneficial in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of oxetane-containing compounds:
- Antimicrobial Activity Study :
- Anti-cancer Research :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
